molecular formula C11H22ClNO2 B1391843 Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride CAS No. 243836-26-2

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Cat. No. B1391843
M. Wt: 235.75 g/mol
InChI Key: LOJQEJZIJAXDQB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 . It has a molecular weight of 235.75 g/mol . The IUPAC name for this compound is ethyl 2-methyl-2-piperidin-4-ylpropanoate hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride is 1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H . The canonical SMILES structure is CCOC(=O)C(C)(C)C1CCNCC1.Cl .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride has a molecular weight of 235.75 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 235.1339066 g/mol . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Chemical Synthesis and Material Applications

  • Synthesis of Novel Compounds : The conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to methyl and ethyl acrylate has been explored, leading to the synthesis of propanoates, which are precursors for further chemical transformations (D’hooghe et al., 2009).
  • Biodegradable Polymer Development : Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) has been used in the enzymatic synthesis of biodegradable poly(β–amino esters), showing potential as biomaterials for biomedical applications like gene delivery (Martino et al., 2012).

Pharmaceutical Research and Drug Development

  • Acetylcholinesterase Inhibitors : Research into acetylcholinesterase inhibitors has utilized similar compounds to ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, demonstrating the potential of these compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).
  • Cytotoxic and Anticancer Agents : Some derivatives, such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have been synthesized and shown significant cytotoxicity towards certain types of cancer cells, presenting a new class of anticancer agents (Dimmock et al., 1998).

Chemical Research and Material Science

  • Novel Compound Synthesis : Research has been conducted on the synthesis of compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, indicating the versatility of piperidine derivatives in chemical synthesis (Zheng Rui, 2010).
  • Herbicidal Activities : Novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates have been synthesized, demonstrating significant herbicidal activities, suggesting applications in agriculture (Zhihong Xu et al., 2017).

Safety And Hazards

The safety information for Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram . The signal word for the compound is 'Warning’ . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJQEJZIJAXDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
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Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
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Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
Reactant of Route 4
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
Reactant of Route 5
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
Reactant of Route 6
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

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